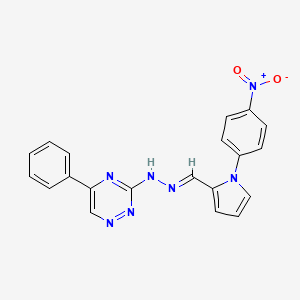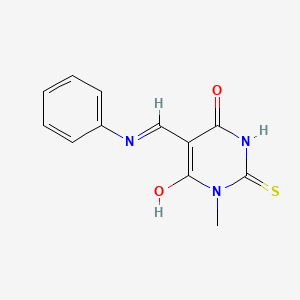methanone](/img/structure/B5875474.png)
[4-(1-azepanyl)-3-fluorophenyl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(1-azepanyl)-3-fluorophenyl](phenyl)methanone, commonly known as AFPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AFPM belongs to the class of ketone compounds and is known for its unique pharmacological properties.
Scientific Research Applications
AFPM has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. AFPM has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, AFPM has been found to have anti-inflammatory and analgesic effects, making it a possible treatment for pain and inflammation-related disorders.
Mechanism of Action
The mechanism of action of AFPM is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and signaling pathways. AFPM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation. AFPM has also been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a critical role in the regulation of inflammation and cancer cell growth.
Biochemical and Physiological Effects
AFPM has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). AFPM has also been found to reduce the production of reactive oxygen species (ROS), which are known to play a role in inflammation and cancer development. Additionally, AFPM has been found to induce apoptosis in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
AFPM has several advantages for lab experiments. It is relatively easy to synthesize, and the yield is high, making it readily available for research purposes. AFPM has also been found to be stable under various conditions, making it suitable for long-term storage. However, AFPM has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. Additionally, AFPM has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood.
Future Directions
AFPM has shown promising results in preclinical studies, and future research should focus on its potential therapeutic applications. One possible direction for future research is to investigate the efficacy of AFPM in treating cancer in vivo. Another direction is to study the pharmacokinetics and toxicity of AFPM to determine its safety and potential side effects. Additionally, AFPM could be tested in combination with other drugs to determine if it has synergistic effects. Overall, AFPM has significant potential for therapeutic applications, and further research is needed to fully understand its pharmacological properties.
Conclusion
In conclusion, [4-(1-azepanyl)-3-fluorophenyl](phenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AFPM has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. The synthesis of AFPM is relatively easy, and the yield is high, making it an attractive compound for research purposes. Future research should focus on the potential therapeutic applications of AFPM, its pharmacokinetics and toxicity, and its efficacy in combination with other drugs.
Synthesis Methods
The synthesis of AFPM involves the reaction of 4-(1-azepanyl)-3-fluoroacetophenone with benzaldehyde in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure AFPM. The yield of AFPM is relatively high, making it an attractive compound for research purposes.
properties
IUPAC Name |
[4-(azepan-1-yl)-3-fluorophenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c20-17-14-16(19(22)15-8-4-3-5-9-15)10-11-18(17)21-12-6-1-2-7-13-21/h3-5,8-11,14H,1-2,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJQIIZWZAKMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5875408.png)

![3-{4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5875431.png)
![2-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B5875438.png)
![methyl {4-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B5875441.png)
![N-(4-chloro-3-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5875442.png)
![7,9,10,12-tetraazatricyclo[4.3.3.0~1,6~]dodecane-8,11-dione](/img/structure/B5875451.png)



![3-(3-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5875483.png)